molecular formula C24H22N4O4S B3201101 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1019101-37-1

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B3201101
CAS No.: 1019101-37-1
M. Wt: 462.5 g/mol
InChI Key: VGJZGUMNRSYZAQ-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a complex structure integrating multiple pharmacophores, including a benzodioxole group, a central thiazole ring, a 3-methylpyrazole, and a 4-methoxyphenylpropanamide side chain . The presence of these distinct heterocyclic systems, particularly the nitrogen-containing thiazole and pyrazole rings, is often associated with a broad spectrum of potential biological activities, making it a valuable scaffold for investigating new therapeutic agents . The compound is supplied as a high-purity material for research use only. It is intended for in vitro applications and is not for diagnostic or therapeutic use in humans or animals. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Its structural features suggest potential for interaction with enzymes and receptors, which could be leveraged in developing modulators for specific disease pathways . Researchers should handle this product with appropriate care and utilize standard safety practices, including the use of personal protective equipment. For laboratory use only.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-15-11-22(26-23(29)10-5-16-3-7-18(30-2)8-4-16)28(27-15)24-25-19(13-33-24)17-6-9-20-21(12-17)32-14-31-20/h3-4,6-9,11-13H,5,10,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZGUMNRSYZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups, including a thiazole ring, a benzodioxole moiety, and a pyrazole structure. Its molecular formula is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S with a molecular weight of approximately 450.5 g/mol. The unique combination of these groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring followed by the introduction of the benzodioxole and methoxyphenyl groups. Reaction conditions such as temperature and solvents are critical for optimizing yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to inhibit collagen prolyl-4-hydroxylase (CP4H), which plays a role in fibrogenesis .

Pharmacological Effects

Research indicates that derivatives of this compound exhibit a range of pharmacological activities:

  • Anticancer Activity : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and colon carcinoma (HCT-116). For example, a related compound showed an IC50 value of 6.2 μM against HCT-116 cells .
  • Anti-fibrotic Effects : Compounds similar to this compound have been noted for their ability to reduce fibrosis in liver models by inhibiting TGF-β signaling pathways .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against pathogenic bacteria, suggesting potential use in treating infections .

Data Summary Table

Activity TypeTarget Cell Lines/ModelsIC50 ValuesReferences
AnticancerMCF-727.3 μM
HCT-1166.2 μM
Anti-fibroticHepatic Stellate CellsNot specified
AntimicrobialVarious BacteriaNot specified

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Anticancer Properties : A study reported that certain pyrazole-thiazole derivatives exhibited potent cytotoxicity against MCF-7 cells, indicating their potential as anticancer agents .
  • In Vivo Studies : Research involving in vivo PET imaging showed promising pharmacokinetic profiles for similar arylpyrazolethiazole derivatives, suggesting effective brain uptake and clearance rates which are crucial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name/ID Core Structure Key Substituents Pharmacological Notes (Inferred)
Target Compound Thiazole-pyrazole-propanamide Benzodioxol, 3-methylpyrazole, 4-methoxyphenyl Potential CNS or anti-inflammatory activity
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (VIIa) Thiazole-pyrazole-acetamide Phenyl, methylpyrazole, acetamide Possible kinase inhibition due to acetamide
Compound 74 Thiazole-propanamide Benzodioxol, cyclopropanecarboxamide, 4-methoxyphenyl Enhanced steric hindrance from cyclopropane
Reference P6 Thiazole-propanamide Pyridin-3-yl, trifluoropropylthio, propynyl Likely pesticidal activity (trifluoropropyl)
N-cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide Thiazole-propanamide Cyclopentyl, thienyl Improved metabolic stability (thienyl)

Electronic and Steric Effects

  • Benzodioxol vs. Phenyl : The benzodioxol group in the target compound increases electron density and lipophilicity compared to phenyl substituents in VIIa.
  • Methoxyphenyl vs.

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound Compound VIIa Compound 74 Reference P6
Thiazole Substituent Benzodioxol Phenyl Benzodioxol Pyridin-3-yl
Amide Side Chain 4-Methoxyphenyl Acetamide Cyclopropane Trifluoropropylthio
Synthetic Yield Not reported 43.9% 20% Not reported

Research Findings and Implications

Synthetic Efficiency : Amide coupling (e.g., DCC) is reliable but yields vary with steric demand (e.g., 20% for cyclopropane in 74 vs. 43.9% for VIIa).

Substituent Impact :

  • Electron-donating groups (methoxy, benzodioxol) may enhance CNS penetration.
  • Fluorinated groups (P6/P10) improve pesticidal activity but require harsh synthesis.

Future Directions : Structure-activity relationship (SAR) studies are needed to optimize the target compound’s bioactivity, leveraging computational tools like Multiwfn for wavefunction analysis ().

Q & A

Q. What are the common synthetic strategies for constructing the thiazole-pyrazole core in this compound?

The thiazole-pyrazole core is typically synthesized via cyclocondensation reactions. For example, the benzo[d][1,3]dioxol-5-yl-substituted thiazole moiety can be formed by reacting 5-benzodioxole-substituted thioamides with α-haloketones under reflux conditions . The pyrazole ring is often built using hydrazine derivatives reacting with β-ketoesters or α,β-unsaturated ketones. A key step involves coupling the thiazole and pyrazole subunits through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Phosphorus oxychloride (POCl₃) is frequently employed as a cyclizing agent for forming heterocyclic systems .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and aromaticity in the thiazole, pyrazole, and benzodioxole rings .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, particularly for complex heterocycles .
  • X-ray Crystallography : Used to resolve ambiguities in regioselectivity or stereochemistry, especially when synthetic intermediates crystallize effectively .
  • IR Spectroscopy : Validates functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

Molecular docking studies, such as those performed with lanosterol 14-α-demethylase (PDB: 3LD6), assess binding affinity by simulating interactions between the compound and enzyme active sites. Key steps include:

  • Ligand Preparation : Protonation state optimization and energy minimization.
  • Grid Generation : Defining the enzyme’s active site.
  • Docking Simulations : Using software like AutoDock Vina to calculate binding energies (ΔG).
    The methoxyphenyl and benzodioxole groups often exhibit strong hydrophobic interactions, while the pyrazole nitrogen may form hydrogen bonds with catalytic residues .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological testing?

  • Derivatization : Introducing polar groups (e.g., -OH, -COOH) via substitution on the methoxyphenyl or benzodioxole rings .
  • Salt Formation : Using hydrochloride or sodium salts of the amide group to enhance aqueous solubility.
  • Co-solvent Systems : Employing DMSO-water or PEG-based vehicles for in vitro assays .
  • Prodrug Design : Masking hydrophobic moieties with enzymatically cleavable groups (e.g., esters) .

Q. How should researchers address contradictory activity data between in vitro and in vivo assays?

  • Assay Optimization : Ensure consistent conditions (e.g., pH, temperature) and validate cell line viability .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to correlate exposure with efficacy .
  • Target Engagement Studies : Confirm on-target effects via knock-out models or siRNA silencing .

Q. What methodological approaches optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Statistically model variables (e.g., temperature, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Enhances reproducibility for exothermic or oxygen-sensitive reactions (e.g., diazomethane synthesis) .
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., thiazole formation) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Thiazole Modifications : Fluorine substitution at the 4-position increases metabolic stability but may reduce solubility .
  • Pyrazole Optimization : Replacing the 3-methyl group with bulkier substituents (e.g., tert-butyl) enhances target affinity .
  • Benzodioxole Replacement : Substituting with electron-withdrawing groups (e.g., nitro) alters electronic properties and binding kinetics .

Q. What techniques resolve regioselectivity challenges in heterocyclic coupling reactions?

  • Directing Groups : Use ortho-directing substituents (e.g., -NH₂) to control coupling positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling .
  • Catalyst Screening : Test Pd(II)/NHC or Cu(I)/ligand systems to favor specific regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

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